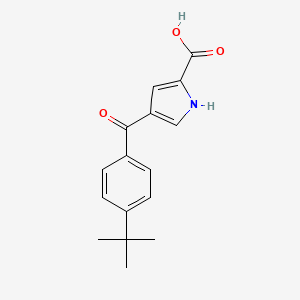

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid

Description

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid is a tetrasubstituted pyrrole derivative characterized by a carboxylic acid group at position 2 and a 4-tert-butylbenzoyl substituent at position 4 of the pyrrole ring. The tert-butyl group confers significant steric bulk and lipophilicity, which may enhance metabolic stability and membrane permeability compared to smaller substituents.

Properties

IUPAC Name |

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)14(18)11-8-13(15(19)20)17-9-11/h4-9,17H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBFLOLYXJEVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of the tert-Butylbenzoyl Group: The tert-butylbenzoyl group can be introduced via Friedel-Crafts acylation. This involves the reaction of tert-butylbenzoyl chloride with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.

Major Products

Oxidation: Pyrrole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrrole ring critically influence solubility, melting points, and acidity. Key comparisons include:

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity compared to methoxy (polar) or trifluoromethyl (polar and electron-withdrawing) substituents .

- Acidity : Electron-withdrawing groups (e.g., CF₃ in compound 183) lower the pKa of the carboxylic acid, increasing ionization at physiological pH, whereas tert-butyl (electron-donating) may slightly raise it .

- Thermal Stability : Melting points correlate with molecular symmetry and packing. For example, compound 8i (methoxy and methylbenzyl substituents) has a higher mp (202–204°C) than 7b (186–187°C) due to enhanced crystal packing .

Spectroscopic Differentiation

- ¹H-NMR : The tert-butyl group’s nine equivalent protons appear as a singlet near δ 1.3 ppm, distinct from methoxy (δ ~3.8 ppm) or benzyloxy protons (δ ~4.9–5.2 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) are consistent across analogs, but substituent-specific peaks (e.g., CF₃ at 1100–1200 cm⁻¹) aid differentiation .

Biological Activity

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound notable for its unique chemical structure, characterized by the presence of a tert-butylbenzoyl group attached to a pyrrole ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.

The compound's IUPAC name is this compound, and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 245.30 g/mol |

| CAS Number | 1226064-61-4 |

| Log P (octanol-water) | 3.68 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to significant effects on cellular functions.

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxylic acids exhibit notable antimicrobial properties. For example, studies have shown that compounds containing the pyrrole structure can effectively inhibit the growth of various fungi and bacteria. In one study, chitosan biocomposites loaded with pyrrole-2-carboxylic acid demonstrated significant antifungal activity against Aspergillus niger, reducing spore viability by up to 58% through mechanisms involving oxidative stress and cell wall damage .

Anticancer Potential

The anticancer potential of pyrrole derivatives has been explored in several studies. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring could enhance cytotoxicity against cancer cell lines. Compounds designed based on the crystal structure of specific targets showed promising results against drug-resistant strains, indicating that structural modifications can significantly influence biological activity .

Study 1: Antifungal Activity

In a study focusing on the antifungal properties of chitosan-pyrrole biocomposites, researchers evaluated the effectiveness of these materials against Aspergillus niger. The findings indicated that the biocomposites not only inhibited fungal growth but also caused morphological changes in fungal spores, suggesting a mechanism involving disruption of cellular integrity .

Study 2: Anticancer Activity

Another investigation into the anticancer effects of pyrrole derivatives highlighted their ability to induce apoptosis in cancer cells. The study found that certain substituted pyrrole compounds exhibited low cytotoxicity toward normal cells while effectively targeting tumor cells, thus presenting a favorable therapeutic index for potential drug development .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid?

- Methodology : Synthesis typically involves coupling a tert-butyl-substituted benzoyl chloride with a pyrrole-carboxylic acid derivative. For example:

Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites (e.g., amines) during intermediate steps, as seen in similar compounds .

Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide or ester bond formation between the benzoyl and pyrrole moieties .

Deprotection : Remove Boc groups under acidic conditions (e.g., TFA) to yield the final carboxylic acid .

Q. How is the structural integrity of this compound verified?

- Techniques :

- NMR : Analyze - and -NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.3 ppm, pyrrole protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated for analogous tert-butyl-pyrrole derivatives .

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm) and pyrrole N-H bonds (~3400 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Root Causes :

- Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew bioassay results. Use preparative HPLC to ensure ≥98% purity .

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffer) or cell lines may alter bioavailability. Standardize protocols using controls like doxorubicin for cytotoxicity comparisons .

- Stereochemical Effects : Chiral centers (if present) can drastically alter activity. Compare enantiomers via chiral HPLC or asymmetric synthesis .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Approach :

Docking Studies : Use AutoDock Vina with SMILES notation (e.g., CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CN2)C(=O)O) to model binding to enzymes like COX-2 .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl hydrophobicity) with activity data from analogs .

Q. How to design experiments to evaluate its stability under physiological conditions?

- Protocol :

pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via UPLC-MS .

Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C for tert-butyl derivatives) .

Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure .

Q. What are best practices for handling and storing this compound?

- Safety & Storage :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep at –20°C under argon in sealed vials to prevent hydrolysis of the carboxylic acid group .

- Waste Disposal : Neutralize with 10% NaOH before incineration to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.